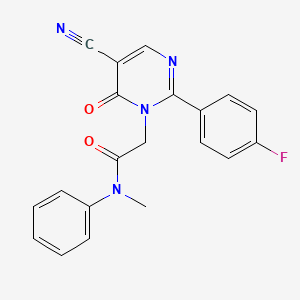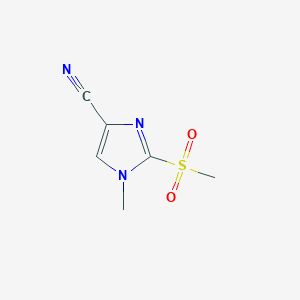![molecular formula C21H25NO4S B2946856 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327173-79-4](/img/structure/B2946856.png)
methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a compound known for its versatile applications in various scientific research fields. This molecule features an acrylate moiety functionalized with both amine and sulfonyl groups attached to aromatic phenyl rings, making it an interesting candidate for chemical synthesis and biomedical research. Its structure suggests a high degree of chemical reactivity and specificity, making it a valuable compound for detailed study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination: The compound is typically synthesized through a series of steps starting with an aromatic ring amination reaction
Sulfonylation: Next, the 4-isopropylphenyl group undergoes sulfonylation, attaching a sulfonyl group to the aromatic ring.
Esterification: Finally, these intermediates are coupled with acryloyl chloride in the presence of a base to form the acrylate ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction times. The use of catalysts can enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation, where its amino group can be converted to a nitro group.
Reduction: Reduction reactions can target the sulfonyl group to yield sulfides or thiols.
Substitution: It undergoes electrophilic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminium hydride or sodium borohydride.
Bases and acids: For substitution reactions, catalysts such as Lewis acids (e.g., aluminium chloride) or bases (e.g., sodium hydroxide) are used.
Major Products:
Nitro derivatives: From oxidation.
Sulfide or thiol derivatives: From reduction.
Substituted aromatics: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
In chemistry, the compound is used as a building block for the synthesis of more complex molecules due to its reactive acrylate ester.
It plays a role in biological research, particularly in the study of enzyme inhibition where the sulfonyl group interacts with active sites.
The compound is explored in medicinal chemistry for the development of new pharmaceuticals, targeting pathways involved in inflammation and cancer.
Industrially, it's used in the development of specialty polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects through interaction with biological targets via its sulfonyl and amino groups. These groups can form hydrogen bonds and ionic interactions with specific molecular targets, influencing biological pathways. For instance, it may inhibit enzymes by binding to their active sites, thus blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds such as methyl 3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate and ethyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, this compound stands out due to the distinct steric and electronic effects introduced by the 4-isopropylphenyl moiety. These modifications can lead to variations in reactivity and specificity, making it unique in its class.
Other similar compounds include:
Methyl 3-[(4-methylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate.
Ethyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate.
Methyl 3-[(4-isopropylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate.
Each of these compounds has its own set of properties and applications, making the detailed study of their similarities and differences a rich field for research.
There you have it—a detailed dive into the world of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate. Fascinating, isn’t it?
Eigenschaften
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-5-16-6-10-18(11-7-16)22-14-20(21(23)26-4)27(24,25)19-12-8-17(9-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKYTRFGAFJMPZ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2946780.png)

![2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)


![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)

